1-Allyl-3-methylimidazolium chloride
Overview
Description
1-Allyl-3-methylimidazolium chloride is a thermostable and nonvolatile ionic liquid known for its high cellulose solubilization ability . It is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
1-Allyl-3-methylimidazolium chloride, also known as AMIM-Cl, primarily targets cellulose . It is used as a solvent to dissolve cellulose during the preparation of regenerated cellulose materials .
Mode of Action
AMIM-Cl interacts with cellulose by dissolving it . This interaction results in the formation of a solution that can be used for the preparation of regenerated cellulose materials . It also acts as a plasticizer for cornstarch .
Biochemical Pathways
The primary biochemical pathway affected by AMIM-Cl involves the solubilization of cellulose . This process leads to the formation of a solution that can be used for various applications, including the preparation of regenerated cellulose materials and the acetylation of cornhusk cellulose to form cornhusk cellulose acetates .
Pharmacokinetics
It’s known that amim-cl is a thermostable and nonvolatile task-specific ionic liquid (tsil) .
Result of Action
The action of AMIM-Cl results in the dissolution of cellulose , leading to the formation of a solution that can be used for various applications . For instance, it can be used as a solvent for the acetylation of cornhusk cellulose to form cornhusk cellulose acetates . It can also act as a plasticizer for cornstarch, forming AMIM-Cl-plasticized starch film .
Action Environment
The action of AMIM-Cl is influenced by environmental factors such as temperature. It is a thermostable ionic liquid, meaning it remains stable under high temperatures . This property enhances its efficacy in dissolving cellulose . .
Biochemical Analysis
Biochemical Properties
1-Allyl-3-methylimidazolium chloride plays a crucial role in biochemical reactions, primarily as a solvent for cellulose. It interacts with cellulose molecules by breaking the hydrogen bonds between cellulose chains, thereby enhancing its solubility . This interaction is facilitated by the ionic nature of this compound, which allows it to form hydrogen bonds with the hydroxyl groups of cellulose . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and enzymes, by altering their structural conformation and enhancing their solubility .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the addition of lithium chloride to this compound solutions has been shown to form suprastructures that impact the solubility and degradation of cellulose . This compound also affects the flow properties and microstructure of cellulose solutions, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to disrupt hydrogen bonds within cellulose molecules, thereby enhancing their solubility . This compound forms hydrogen bonds with the hydroxyl groups of cellulose, leading to the dissolution of cellulose chains . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and enzymes, by altering their structural conformation and enhancing their solubility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under various conditions, but its effectiveness in dissolving cellulose can be influenced by factors such as temperature and the presence of other chemicals . Over time, the solubility of cellulose in this compound may decrease, and degradation may be aggravated by the addition of other chemicals, such as lithium chloride . Long-term studies have shown that this compound can cause significant changes in the flow properties and microstructure of cellulose solutions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance the solubility of cellulose and other biomolecules . At high doses, it can cause toxic or adverse effects, such as changes in cell signaling pathways and gene expression . Threshold effects have been observed, where the solubility of cellulose increases up to a certain concentration of this compound, beyond which the solubility decreases .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to cellulose metabolism . This compound interacts with enzymes and cofactors involved in cellulose degradation, enhancing the solubility and breakdown of cellulose molecules . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, affecting its localization and activity . The transport properties of this compound are influenced by factors such as temperature and the presence of other chemicals .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its effects on cellular processes . This compound can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound affects its activity and function, influencing processes such as cellulose solubilization and enzyme interactions .
Preparation Methods
1-Allyl-3-methylimidazolium chloride can be synthesized through the reaction of N-methylimidazole with allyl chloride in the presence of a solvent like toluene . The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures around 90°C. The product is then purified by removing the solvent and any unreacted starting materials .
Chemical Reactions Analysis
1-Allyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with different acylating agents to form cellulose esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include benzoyl chlorides and other acylating agents. The major products formed are various cellulose esters and other derivatized cellulose compounds .
Scientific Research Applications
1-Allyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Allyl-3-methylimidazolium chloride is unique compared to other similar ionic liquids due to its high cellulose solubilization ability and thermostability . Similar compounds include:
1-Ethyl-3-methylimidazolium chloride: Known for its use in cellulose dissolution but with different solubility characteristics.
1-Butyl-3-methylimidazolium chloride: Another ionic liquid used for cellulose dissolution with varying degrees of effectiveness.
1-Hexyl-3-methylimidazolium iodide: Used in similar applications but with different physical and chemical properties.
These compounds share similar structures but differ in their alkyl chain lengths and anions, which influence their solubility and reactivity.
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRCRKLLQYOIKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047928 | |
Record name | 1-Allyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-10-3 | |
Record name | 1-Allyl-3-methylimidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-3-methylimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Allyl-3-methylimidazolium chloride disrupts the hydrogen bonding network within cellulose, leading to its dissolution. [, , , , ] This interaction is crucial for applications such as biomass processing and cellulose modification.
A: Dissolved cellulose can be regenerated into various forms, including fibers, films, and aerogels, by introducing anti-solvents like water or alcohols. [, , ] These regenerated materials often exhibit altered properties, such as reduced crystallinity and increased surface area. []
ANone: Its molecular formula is C₇H₁₁ClN₂ and its molecular weight is 158.64 g/mol.
A: Yes, this compound can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] FTIR reveals characteristic peaks for the imidazolium ring and the allyl group. NMR can distinguish the different proton and carbon environments within the molecule.
A: Yes, research demonstrates compatibility with collagen, chitin, and xylan, allowing for the creation of diverse biocomposite materials with tailored properties. [, , ]
A: this compound is thermally stable and relatively non-volatile, enabling its use in high-temperature processes and facilitating its recovery and reuse. [, ]
A: Yes, it can be used as a solvent and sometimes as a co-catalyst in various reactions, including acetylation, benzoylation, and ring-opening polymerization. [, , ] Its ability to dissolve cellulose and other biopolymers makes it a promising medium for biomass conversion and modification.
A: The imidazolium cation can stabilize reaction intermediates through hydrogen bonding or electrostatic interactions. [] The allyl group can participate in specific reactions or influence the solvent properties of the ionic liquid.
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the dissolution mechanism of cellulose and chitin in this compound. [] These simulations provide insights into the molecular-level interactions and the role of the ionic liquid in disrupting the hydrogen bonding network.
A: Different anions can significantly influence the physicochemical properties of the resulting ionic liquid, including melting point, viscosity, and solubility. [, ] These changes can affect its ability to dissolve cellulose and other polymers.
A: Yes, comparative studies have been conducted to evaluate the performance of this compound against other ionic liquids in various applications, such as biomass pretreatment and cellulose modification. [, ] These studies help identify the optimal ionic liquid for specific applications.
A: Key resources include access to spectroscopic techniques like FTIR and NMR, equipment for rheological measurements, and computational resources for MD simulations. [] Collaboration with experts in fields such as organic chemistry, polymer science, and materials science is also beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.